(2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound features a chromenyl group attached to a prop-2-enamide moiety, with a methoxyphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The chromenyl intermediate is then coupled with a prop-2-enamide derivative in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Methoxyphenyl Substitution:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the prop-2-enamide group, converting it to the corresponding amine.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromenyl derivatives.
Scientific Research Applications
(2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Lacks the methoxy group, which may affect its biological activity.
(2E)-3-(2H-chromen-3-yl)-N-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness: (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxyphenyl group, which can enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in biological applications.
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-9-7-16(8-10-17)20-19(21)11-6-14-12-15-4-2-3-5-18(15)23-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSYHUJHRXSJHP-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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